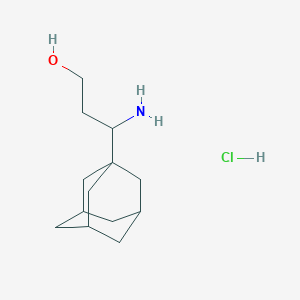

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride

Vue d'ensemble

Description

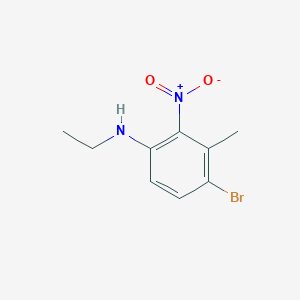

“3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride” is a chemical compound with the molecular formula C13H23N.ClH . It is a derivative of adamantane, a type of hydrocarbon that is structurally similar to diamond . The compound is not widely available and is primarily used for research purposes .

Synthesis Analysis

The synthesis of adamantane derivatives, including “this compound”, often involves reactions with nitrogen-containing nucleophiles . For example, one method involves the reaction of (adamantan-1-ylalkyl)heteroallenes with glycine ethyl ester hydrochloride . Another method involves the reaction of 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an adamantane core, which is a cage-like structure composed of three fused cyclohexane rings in chair conformations . The compound also contains a hydrochloride group, which contributes to its overall polarity .Applications De Recherche Scientifique

Plasma and Urine Concentrations in Pharmacological Research

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride and its derivatives have been studied for their pharmacological properties. For instance, a study examined a novel adamantane derivative, focusing on its plasma and urine concentrations to assess its potential superiority over amantadine in treating Parkinson's disease (Speirs & Chatfield, 1974).

Synthesis for Medicinal Chemistry

The compound has been involved in the synthesis of novel adamantane-containing β-amino acids, which are of interest in medicinal chemistry. An efficient synthesis of these compounds was developed, showing promising results for future applications (Petrović Peroković et al., 2012).

Molecular Structure and Biological Activity Analysis

Detailed investigations into the molecular structure and electronic properties of adamantane derivatives have been conducted. These studies aim to predict the mechanism of biological activity, focusing on molecular properties like dipole moment, polarizability, and molecular electrostatic potential (Al-Tamimi et al., 2014).

Adamantane Derivatives in Anti-Inflammatory and Antimicrobial Research

Adamantane derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. Research includes detailed structural analysis and investigation of their chemotherapeutic activities, providing insights into the effectiveness of these compounds in medical applications (Al-Omary et al., 2020).

Synthesis and Properties in Epoxide Hydrolase Inhibition

Syntheses of 3-(adamantan-1-ylalkyl)-2-(O,S,Se)hydantoins and related compounds have been reported, highlighting their inhibitory activity on human soluble epoxide hydrolase. This suggests potential applications in the treatment of diseases where epoxide hydrolase plays a significant role (Burmistrov et al., 2019).

Orientations Futures

The future directions for research on “3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride” and other adamantane derivatives include the development of new synthesis methods and the exploration of their potential biological activities . There is also interest in studying the electronic structure of adamantane derivatives and elucidating the mechanisms for their chemical and catalytic transformations .

Mécanisme D'action

Target of Action

It is known that similar adamantane derivatives, such as rimantadine, primarily target the matrix protein 2 (m2) of the influenza a virus .

Mode of Action

Rimantadine, a similar adamantane derivative, is known to inhibit the uncoating of the influenza a virus, possibly by interacting with the m2 protein .

Biochemical Pathways

It can be inferred that, like rimantadine, it may affect the replication cycle of the influenza a virus .

Result of Action

Based on the known effects of similar adamantane derivatives, it can be inferred that it may inhibit the replication of the influenza a virus .

Analyse Biochimique

Biochemical Properties

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids . The interaction with sEH suggests that this compound may influence the arachidonic acid cascade, impacting the conversion of epoxy fatty acids to diols. Additionally, the compound’s adamantane moiety allows it to form strong and directional supramolecular inclusion complexes with macrocyclic host molecules such as cucurbiturils and cyclodextrins .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sEH can modulate the levels of epoxy fatty acids, which are known to play roles in cell signaling and inflammation . Furthermore, the adamantane moiety’s ability to form inclusion complexes can affect the localization and function of the compound within cells, potentially altering cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. The compound’s interaction with sEH results in enzyme inhibition, leading to altered levels of epoxy fatty acids and their corresponding diols . Additionally, the adamantane moiety’s structural properties facilitate its binding to various proteins and enzymes, potentially influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the adamantane moiety contributes to the compound’s stability, reducing its degradation rate . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and signaling pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes hydroxylation and glucuronidation, which are major metabolic processes . These pathways involve enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, which facilitate the compound’s conversion to more water-soluble metabolites for excretion . The metabolic flux and levels of metabolites can be influenced by the compound’s interaction with these enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s adamantane moiety allows it to interact with specific transporters, facilitating its uptake and distribution . Additionally, the formation of inclusion complexes with macrocyclic host molecules can influence the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s adamantane moiety can direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . These localization signals are crucial for the compound’s activity and function, as they determine its interactions with specific biomolecules and cellular processes.

Propriétés

IUPAC Name |

3-(1-adamantyl)-3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c14-12(1-2-15)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12,15H,1-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFVKUDGFLDDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)

![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)